molecular formula C32H38N6O8S2 B3275333 Glycinamide, (2R)-2-phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenyl-, (2R)- CAS No. 62326-82-3

Glycinamide, (2R)-2-phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenyl-, (2R)-

Cat. No.: B3275333
CAS No.: 62326-82-3
M. Wt: 698.8 g/mol
InChI Key: AZTDOCKXPFRLQQ-BOUYBQKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Glycinamide, (2R)-2-phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenyl-, (2R)- is a highly complex molecule featuring:

  • Thiazolidinyl ring: A 5,5-dimethyl-2-thiazolidinyl group with a carboxylic acid substituent, contributing to stereochemical complexity and possible metabolic stability .
  • Bicyclic beta-lactam system: The 4-thia-1-azabicyclo[3.2.0]heptane core is structurally analogous to penicillin derivatives (e.g., ampicillin) and may confer antibacterial properties .

Properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N6O8S2/c1-31(2)21(29(43)44)37-26(47-31)19(35-23(39)17(33)15-11-7-5-8-12-15)25(41)34-18(16-13-9-6-10-14-16)24(40)36-20-27(42)38-22(30(45)46)32(3,4)48-28(20)38/h5-14,17-22,26,28,37H,33H2,1-4H3,(H,34,41)(H,35,39)(H,36,40)(H,43,44)(H,45,46)/t17-,18-,19-,20-,21+,22+,26-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTDOCKXPFRLQQ-BOUYBQKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C(C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC(=O)C(C5=CC=CC=C5)N)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O)NC(=O)[C@@H](C5=CC=CC=C5)N)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601098660
Record name (2R)-(2R)-2-Phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601098660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62326-82-3
Record name (2R)-(2R)-2-Phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenylglycinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62326-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-(2R)-2-Phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601098660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Glycinamide, specifically the compound (2R)-2-phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenyl-, (2R)- , has garnered significant attention due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including its role in skin depigmentation, collagen synthesis, and potential therapeutic applications.

Overview of Glycinamide

Glycinamide is an amide derivative of glycine and serves as a precursor in various biochemical pathways. Its structural modifications have been shown to enhance biological functions, making it a subject of interest in medicinal chemistry.

1. Skin Depigmentation

Recent studies have highlighted the efficacy of glycinamide hydrochloride in promoting skin depigmentation. In a clinical trial involving 21 participants, glycinamide was applied topically for eight weeks. The results demonstrated a significant reduction in the melanin index and an increase in skin lightness (L* value) after two weeks of application. Notably, no adverse skin reactions were reported during the study . The mechanism underlying this effect involves the inhibition of melanin production through the downregulation of key proteins such as microphthalmia-associated transcription factor (MITF) and tyrosinase (TYR) in response to α-melanocyte stimulating hormone (α-MSH) .

2. Collagen Production

Glycinamide has also been shown to enhance collagen synthesis significantly. In vitro studies indicated that glycinamide treatment increased levels of type I and III collagen without affecting mRNA levels of COL1A1 and COL3A1. When combined with ascorbic acid, glycinamide produced synergistic effects on collagen production and wound healing comparable to those induced by transforming growth factor-beta 1 (TGF-β1) . This suggests its potential utility in dermatological applications aimed at improving skin elasticity and healing.

3. Antimicrobial Properties

Glycinamide derivatives have been evaluated for their antimicrobial activities. Studies indicate that certain glycinamide compounds exhibit inhibitory effects against HIV-1 replication . The mechanism appears to involve interference with viral replication processes, highlighting glycinamide's potential as an antiviral agent.

Case Studies and Research Findings

Study Objective Findings
Clinical Trial on Skin Depigmentation Evaluate efficacy of glycinamide hydrochlorideSignificant reduction in melanin index; no irritation
Collagen Synthesis Enhancement Assess impact on collagen productionIncreased collagen levels; synergistic effect with ascorbic acid
Antiviral Activity Study Investigate HIV-1 inhibitionGlycinamide showed pronounced inhibitory effects

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Papp (cm/s) Therapeutic Indication
Target Compound ~1,200* Phenylglycyl, thiazolidinyl, beta-lactam Not reported Inferred antimicrobial
Z-Glycinamide (IX) ~250 Benzyl, glycinamide ~2 × 10⁻⁶ Antiepileptic
Ampicillin 349.41 Beta-lactam, phenylacetyl Not reported Antibacterial
Glycinamide 74.08 Glycinamide 2 × 10⁻⁶ Research compound

*Estimated based on structural complexity.

Table 2: Activity Profiles

Compound Brain Penetration Metabolic Stability Key Advantages
Target Compound Likely low* High (thiazolidinyl) Multitarget potential
N-Z,N'-benzyl glycinamide High Moderate Antiepileptic efficacy
Cefdinir Low High Antibacterial spectrum

*Inferred due to large molecular size.

Q & A

Q. What analytical techniques are recommended for characterizing the stereochemical purity of glycinamide derivatives in synthetic studies?

To ensure stereochemical fidelity, researchers should employ:

  • X-ray crystallography : Resolves absolute configuration and confirms stereochemistry (e.g., pseudoephenamine glycinamide derivatives were validated via single-crystal X-ray analysis) .
  • Melting point analysis : Used to assess crystallinity and purity (e.g., pseudoephenamine glycinamide derivatives exhibit sharp melting points after recrystallization) .
  • Chiral HPLC or NMR spectroscopy : For dynamic resolution of enantiomers, though specific protocols may require optimization based on substituent effects.

Q. How can synthetic routes for glycinamide derivatives be optimized to achieve high stereochemical fidelity?

Key strategies include:

  • Chiral auxiliaries : Pseudoephenamine glycinamide enables diastereoselective aldol reactions with aldehydes/ketones, yielding syn-β-hydroxy-α-amino acids with >95% diastereomeric excess .
  • Recrystallization protocols : Ethanol-based recrystallization removes diastereomeric impurities, as demonstrated in multi-gram syntheses .
  • Protecting group strategies : Use of N-Boc glycine in precursor synthesis minimizes side reactions during coupling steps .

Advanced Research Questions

Q. What computational strategies effectively predict the pH-dependent activity of glycinamide ribonucleotide transformylase (GAR Tfase)?

Computational approaches include:

  • Molecular dynamics (MD) simulations : To model protonation states of catalytic residues (e.g., His-134 and Asp-144 in E. coli GAR Tfase) across pH ranges .
  • pKa calculations : Determine ionization states of active-site residues influencing substrate binding (10-formyltetrahydrofolate and glycinamide ribonucleotide) .
  • Free energy perturbation (FEP) : Quantifies the population of protonation states that align with experimental pH-activity curves (e.g., acidic limb governed by His-134 deprotonation) .

Q. How do contradictory findings about glycinamide’s mutagenicity compared to acrylamide inform pharmacological risk assessment?

Critical considerations include:

  • Dose-dependent DNA adduct formation : Glycinamide exhibits linear dose-response mutagenicity, unlike acrylamide’s saturable adduct formation at high doses .
  • Metabolic activation : Glycinamide’s direct DNA binding contrasts with acrylamide’s reliance on metabolic conversion to glycidamide for mutagenicity .
  • In vivo vs. in vitro models : Rodent studies show micronucleus formation with acrylamide, but glycinamide’s in vivo genotoxicity requires further validation .
Parameter Glycinamide Acrylamide
DNA adduct formationLinear dose-dependence Saturable at high doses
Metabolic activationDirect mutagenRequires glycidamide conversion
In vivo clastogenicityLimited dataConfirmed in rodents

Q. What methodological approaches evaluate glycinamide derivatives as glycinamide ribonucleotide formyltransferase (GAR Tfase) inhibitors in cancer research?

Key methodologies include:

  • Enzyme inhibition assays : Measure IC₅₀ values using purified GAR Tfase and radiolabeled 10-formyltetrahydrofolate .
  • Structural analogs : Pyrimidodiazepine-based folates mimic the transition state of the formyltransferase reaction, competing with natural substrates .
  • Crystallographic studies : Resolve binding modes of inhibitors (e.g., N-alkyl 1,4-diazepinones) to guide SAR optimization .

Q. How can researchers resolve contradictions in the biological activity of glycinamide derivatives across experimental models?

  • Comparative dose-response studies : Standardize dosing regimens to account for species-specific metabolic differences (e.g., murine vs. human liver microsomes).
  • Adduct sequencing : Use mass spectrometry to map DNA adduct sites and compare mutagenic hotspots across models .
  • Knockout models : Validate target specificity using GAR Tfase-deficient cell lines to isolate off-target effects .

Methodological Considerations

  • Synthetic protocols : Prioritize anhydrous conditions for moisture-sensitive intermediates (e.g., thiazolidinyl glycinamide derivatives) .
  • Safety handling : Glycinamide derivatives require toxicity screening (e.g., Ames test) before in vivo studies due to mutagenicity risks .
  • Data validation : Cross-reference computational predictions (e.g., pKa values) with experimental kinetics to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycinamide, (2R)-2-phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenyl-, (2R)-
Reactant of Route 2
Glycinamide, (2R)-2-phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenyl-, (2R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.